N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c21-17-9-5-4-8-15(17)20(25)22-18-11-10-14(23(26)27)12-16(18)19(24)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSOKUFKIUIVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide typically involves multi-step processes. One common method starts with the nitration of 4-nitroaniline to produce 2-amino-5-nitrobenzophenone. This intermediate is then reacted with bromoacetyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the purification process .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzophenone derivatives.
Reduction: Formation of aminobenzophenone derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromobenzamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Key Compounds:
4-Bromo-N-(2-nitrophenyl)benzamide () Molecular Formula: C₁₃H₉BrN₂O₃ Substituents: Bromo (4-position), nitro (2-position). Crystallography: Triclinic crystal system (space group P1), with two molecules per asymmetric unit. Bond lengths (e.g., C–Br = 1.89 Å) and angles align with electron-withdrawing effects of nitro and bromo groups .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) ()
- Substituents : Methoxy (4-position), nitro (2-position).
- Structural Impact : Methoxy’s electron-donating nature increases electron density at the aromatic ring, contrasting with the electron-withdrawing nitro group. This alters hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) compared to nitro-only derivatives .
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide ()
- Molecular Formula : C₁₅H₁₁ClN₂O₄
- Substituents : Chloro (vs. bromo in the title compound), benzoyl, nitro.
- Impact : Chlorine’s smaller atomic radius and lower polarizability reduce van der Waals interactions compared to bromine. This may decrease melting points and alter solubility .
Biological Activity
N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is a synthetic organic compound that features a complex structure with significant potential for biological activity. This compound is characterized by the presence of a benzoyl group, a nitro group, and a bromobenzamide moiety, which contribute to its reactivity and interaction with biological systems. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group can participate in redox reactions, while the benzoyl and bromobenzamide groups can interact with proteins and enzymes, thereby modulating their functions. These interactions may influence several biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Anticancer Activity: Preliminary studies suggest that it could exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties: The compound has been investigated for its potential to inhibit bacterial growth.
Anticancer Activity
Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, a study focused on the cytotoxic effects of various benzamide derivatives on human breast carcinoma cells (MCF-7) demonstrated that certain compounds showed promising results with low IC50 values, indicating high potency against cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| N-(phenylcarbamothioyl)-4-bromobenzamide | 0.27 | MCF-7 |
| Hydroxyurea (reference) | 9.76 | MCF-7 |
This table illustrates the comparative potency of this compound against established anticancer agents.
Antimicrobial Activity
In another study, the antibacterial properties of various benzamide derivatives were assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| N-(phenylcarbamothioyl)-benzamide | Klebsiella pneumoniae | TBD |
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of any new compound. Preliminary studies have indicated that certain derivatives of benzamide show low toxicity levels in vivo, making them suitable candidates for further development as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide, and how do reaction conditions influence yield?
The synthesis typically involves Ullmann-type coupling or condensation reactions . For example:
- Condensation of 2-bromobenzoyl chloride with 2-amino-4-nitrobenzophenone under anhydrous conditions in the presence of a base (e.g., triethylamine) at 60–80°C yields the target compound .
- Microwave-assisted synthesis can enhance reaction efficiency, reducing time from 12 hours to 30 minutes while maintaining yields >85% .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C |
| Solvent | DMF or THF | DMF improves solubility |
| Catalyst | CuI (for Ullmann) | Reduces side reactions |
Q. How can the purity and structural integrity of this compound be verified?
- HPLC Analysis : Use a C18 reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time: ~8.2 min .
- Spectroscopic Methods :
- Elemental Analysis : Match calculated vs. observed C, H, N, Br values within ±0.3% .
Advanced Research Questions
Q. How do halogen substituents (Br, NO2) influence the compound’s reactivity and biological activity?
- Electron-Withdrawing Effects : The nitro group at the 4-position increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric and Electronic Modulation : Bromine at the 2-position on the benzamide moiety alters π-stacking interactions, as shown in comparative studies with chloro analogs .
- Biological Activity : Halogens improve binding to kinases (IC50 values < 1 μM in preliminary assays) but may reduce solubility, requiring formulation optimization .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Q. How can reaction pathways for byproduct formation be analyzed in Ullmann-type couplings?
- Mechanistic Probes :
- Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps via <sup>2</sup>H NMR .
- Mass Spectrometry : Identify intermediates (e.g., Cu-coordinated adducts at m/z 450–500) .
- Byproduct Minimization :
- Reduce Cu catalyst loading to <5 mol% to suppress homocoupling of aryl halides .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (e.g., 160–162°C vs. 158–160°C)?
Q. What advanced techniques optimize HPLC separation of this compound from structurally similar impurities?
- Gradient Elution : Start with 50% acetonitrile, ramp to 80% over 15 min to resolve nitro-group isomers .
- Column Selection : Use chiral columns (e.g., Chiralpak IA) for enantiomeric impurities (e.g., from asymmetric synthesis) .
Methodological Tables
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional Condensation | 78 | 12 | 95 | |
| Microwave-Assisted | 87 | 0.5 | 98 | |
| Ullmann Coupling | 65 | 24 | 90 |
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a=10.2, b=12.4, c=8.9 | |
| R-factor | 3.2% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
